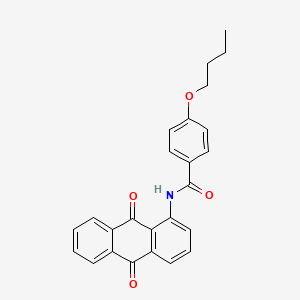

5-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

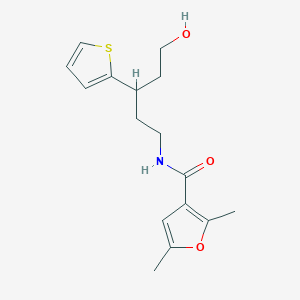

The compound “5-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural elements, including a bromine atom, a thiophene ring, a tetrahydrothiophene ring, and a piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiophene and tetrahydrothiophene rings are five-membered rings with one sulfur atom . The piperidine ring is a six-membered ring with one nitrogen atom . The bromine atom is likely attached to the thiophene ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom could potentially be replaced with another group in a substitution reaction . The compound could also potentially undergo reactions at the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene derivatives are generally aromatic and relatively stable . Piperidine derivatives are often basic due to the presence of the nitrogen atom .Applications De Recherche Scientifique

Disposition and Metabolism of Novel Compounds

Research on the disposition and metabolism of novel compounds, such as orexin receptor antagonists and other therapeutically relevant molecules, highlights the importance of understanding pharmacokinetics and metabolic pathways in drug development. For instance, the study on the metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, outlines the metabolic fate of the compound in humans, emphasizing extensive metabolism and the identification of principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).

Toxicity and Environmental Persistence

Research into the toxicity and environmental persistence of chemical compounds, such as polybrominated diphenyl ethers (PBDEs) and their metabolites, provides crucial insights into the environmental and health impacts of chemical exposure. Studies on the detection, quantification, and investigation of metabolites of psychoactive substances (Kusano et al., 2018) and the chronic effects of chemical exposure (Langston et al., 1983) underscore the need for comprehensive studies on the safety profile of novel compounds.

Radiosensitizing Agents in Cancer Research

The application of chemical compounds as radiosensitizing agents for gliomas, as discussed in the study on the pharmacology of 5-bromodeoxyuridine (BrdUrd) in patients (Russo et al., 1984), exemplifies the therapeutic potential of chemical compounds in enhancing the efficacy of existing cancer treatments.

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of GIRK channels . By binding to these channels, it enhances their ability to allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential, thereby reducing neuronal excitability.

Pharmacokinetics

Related compounds have been found to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.

Propriétés

IUPAC Name |

5-bromo-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3S2/c15-13-2-1-12(21-13)14(18)16-10-3-6-17(7-4-10)11-5-8-22(19,20)9-11/h1-2,10-11H,3-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKFARNVUDOQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(S2)Br)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2998219.png)

![3-[5-(4-chlorophenyl)-2-furyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2998221.png)

![13-(2-Methylpropyl)-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2998223.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2998228.png)

![3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2998229.png)

![7-(4-chlorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998234.png)

![N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2998235.png)